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molecular formula C6H3ClN2 B021959 2-Chloro-5-cyanopyridine CAS No. 33252-28-7

2-Chloro-5-cyanopyridine

Cat. No. B021959
M. Wt: 138.55 g/mol
InChI Key: ORIQLMBUPMABDV-UHFFFAOYSA-N
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Patent
US05459273

Procedure details

13.2 g of β-dimethylamino-acrylonitrile were added dropwise at 30° C. to a solution of 22 g of DMF/HCl adduct in 100 ml of DMF. Following an after-reaction time of 2 h, this solution was added dropwise, while passing in HCl, to a solution, saturated at 50° C., of HCl gas in DMF. The temperature was maintained at 50° C. by cooling. After conventional work up (40 ml of water), 2-chloro-5-cyanopyridine was obtained in 77.7% of the theoretical yield, based on the C3 unit employed.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[CH:4][C:5]#N.[CH3:8][N:9]([CH:11]=O)C.[ClH:13].O.C[N:16]([CH:18]=O)C>Cl>[Cl:13][C:8]1[CH:5]=[CH:4][C:3]([C:18]#[N:16])=[CH:11][N:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
CN(C=CC#N)C
Name
Quantity
22 g
Type
reactant
Smiles
CN(C)C=O.Cl
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an after-reaction time of 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
this solution was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
by cooling

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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